molecular formula C8H8N2O6 B014551 1,2-Dimethoxy-4,5-dinitrobenzene CAS No. 3395-03-7

1,2-Dimethoxy-4,5-dinitrobenzene

Cat. No.: B014551
CAS No.: 3395-03-7
M. Wt: 228.16 g/mol
InChI Key: WFDHPWTYKOAFBJ-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4,5-dinitrobenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O6 and its molecular weight is 228.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,2-Dimethoxy-4,5-dinitrobenzene (DMDB) is a synthetic organic compound with notable biological activities. Its unique structure, characterized by two methoxy groups and two nitro groups, contributes to its reactivity and potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of DMDB, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.

  • Molecular Formula: C₈H₈N₂O₆
  • Molecular Weight: 228.16 g/mol
  • Melting Point: 131°C to 134°C
  • CAS Registry Number: 3395-03-7

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its interactions with cellular pathways:

  • Activation of Antioxidant Response Element (ARE): DMDB has been shown to activate the ARE in cellular models. This activation leads to the upregulation of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular defense against oxidative stress. This property suggests a protective role against oxidative damage in cells .
  • Cytotoxic Effects: Studies have indicated that DMDB can induce cytotoxicity in various cancer cell lines. The compound's nitro groups contribute to its electrophilic nature, which can lead to DNA damage and apoptosis in sensitive cells .

Case Study 1: NQO1 Activation

A study conducted by Balevicius et al. demonstrated that DMDB significantly increased NQO1 activity in HepG2 liver cells. The results indicated a dose-dependent response, with maximum activation observed at concentrations around 10 µM. The upregulation of NQO1 suggests potential applications in chemoprevention strategies against cancer .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, DMDB was tested on several human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited IC₅₀ values of approximately 25 µM for MCF-7 and 30 µM for A549 cells after 48 hours of exposure. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspase pathways .

Comparative Biological Activity Table

CompoundBiological ActivityMechanism of Action
This compound NQO1 activation; CytotoxicityActivation of ARE; Induction of oxidative stress
Other Dinitro Compounds Varies (e.g., anti-inflammatory)Depends on specific substituents and structural features
Methoxy-substituted compounds Antioxidant propertiesFree radical scavenging; Modulation of signaling pathways

Properties

IUPAC Name

1,2-dimethoxy-4,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDHPWTYKOAFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278794
Record name 1,2-Dimethoxy-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3395-03-7
Record name 3395-03-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3395-03-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3395-03-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dimethoxy-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,2-Dimethoxy-4,5-dinitrobenzene interact with its target and what are the downstream effects?

A1: The research paper demonstrates that this compound activates the antioxidant response element (ARE) pathway. [] It achieves this by upregulating the expression of Nrf2 and promoting its translocation into the nucleus. [] This translocation then leads to the activation of ARE and the subsequent upregulation of downstream genes. [] Some of these genes include NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO1), both of which play crucial roles in antioxidant defense and reducing oxidative stress within cells. [] The increased expression of these enzymes ultimately contributes to the compound's potential for cancer chemoprevention. []

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